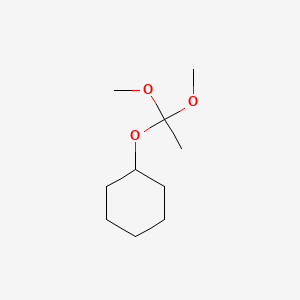
(1,1-Dimethoxyethoxy)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dimethoxyethoxy)cyclohexane typically involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiketal intermediate, which further reacts with methanol to form the dimethyl ketal. The general reaction can be represented as follows:
Cyclohexanone+2CH3OH→this compound+H2O
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures efficient mixing and heat transfer, leading to higher yields and purity of the final product. The reaction conditions typically involve the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature environment to optimize the reaction rate and minimize side reactions.
Análisis De Reacciones Químicas
Types of Reactions: (1,1-Dimethoxyethoxy)cyclohexane can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed back to cyclohexanone and methanol in the presence of water and an acid catalyst.
Oxidation: It can be oxidized to form cyclohexanone and formaldehyde.
Reduction: The compound can be reduced to form cyclohexanol and methanol.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) and water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Cyclohexanone and methanol.
Oxidation: Cyclohexanone and formaldehyde.
Reduction: Cyclohexanol and methanol.
Aplicaciones Científicas De Investigación
(1,1-Dimethoxyethoxy)cyclohexane has several applications in scientific research:
Chemistry: It is used as a protecting group for ketones in organic synthesis. The dimethyl ketal group can be easily removed under mild acidic conditions, making it a valuable intermediate in multi-step synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones and alcohols.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant odor and stability.
Mecanismo De Acción
The mechanism of action of (1,1-Dimethoxyethoxy)cyclohexane primarily involves its ability to act as a protecting group for ketones. The dimethyl ketal group stabilizes the ketone, preventing it from undergoing unwanted reactions during synthesis. The compound can be hydrolyzed under acidic conditions to regenerate the ketone, allowing for further functionalization. The molecular targets and pathways involved in its action are primarily related to its interaction with acids and bases, leading to the formation and cleavage of the ketal group.
Comparación Con Compuestos Similares
Cyclohexanone dimethyl acetal: Similar in structure but with different substituents.
Cyclohexanone ethylene ketal: Another ketone protecting group with different stability and reactivity.
Cyclohexanone diethyl ketal: Similar protecting group with ethyl groups instead of methyl groups.
Uniqueness: (1,1-Dimethoxyethoxy)cyclohexane is unique due to its specific combination of methoxy groups, which provide a balance of stability and reactivity. This makes it particularly useful in organic synthesis as a protecting group for ketones, offering ease of removal under mild conditions compared to other ketal derivatives.
Propiedades
Número CAS |
55844-53-6 |
|---|---|
Fórmula molecular |
C10H20O3 |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
1,1-dimethoxyethoxycyclohexane |
InChI |
InChI=1S/C10H20O3/c1-10(11-2,12-3)13-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |
Clave InChI |
LQRKZOZBVHLCAS-UHFFFAOYSA-N |
SMILES canónico |
CC(OC)(OC)OC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)
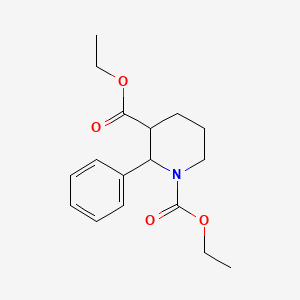
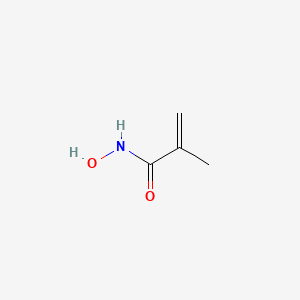

![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)

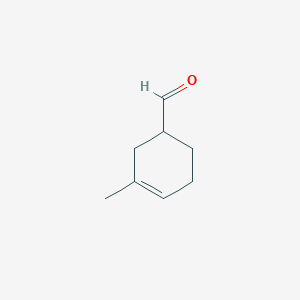
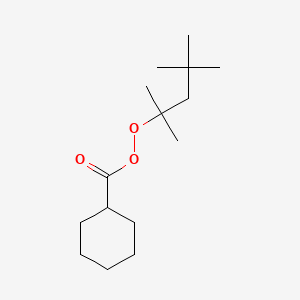
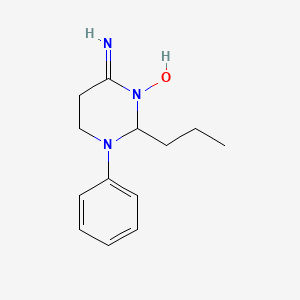
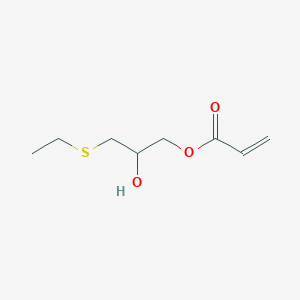
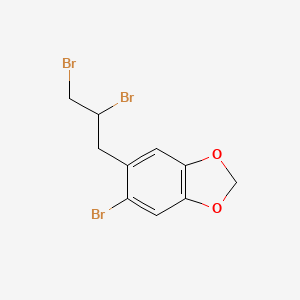
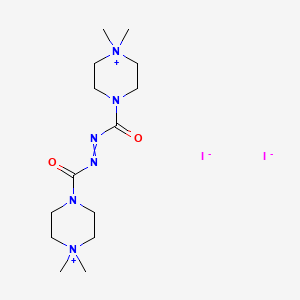

![Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-](/img/structure/B14631734.png)
